molecular formula C14H12BrNO2 B8432341 Benzyl 2-(5-bromopyridin-3-yl)acetate

Benzyl 2-(5-bromopyridin-3-yl)acetate

Cat. No.: B8432341
M. Wt: 306.15 g/mol
InChI Key: PLLSSQMOQLVTEP-UHFFFAOYSA-N
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Description

Benzyl 2-(5-bromopyridin-3-yl)acetate is an ester derivative featuring a brominated pyridine core linked to a benzyl acetate group. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromine atom (enabling cross-coupling reactions) and the ester moiety’s versatility in prodrug design or functionalization.

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

benzyl 2-(5-bromopyridin-3-yl)acetate

InChI

InChI=1S/C14H12BrNO2/c15-13-6-12(8-16-9-13)7-14(17)18-10-11-4-2-1-3-5-11/h1-6,8-9H,7,10H2

InChI Key

PLLSSQMOQLVTEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 2-(5-bromopyridin-3-yl)acetate with three analogs: Benzyl Acetate , Methyl 2-(5-bromopyridin-3-yl)acetate , and Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate .

Property This compound Benzyl Acetate Methyl 2-(5-Bromopyridin-3-yl)acetate Ethyl 2-(5-(5-Bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate
Molecular Formula C₁₄H₁₂BrNO₂ (inferred) C₉H₁₀O₂ C₈H₈BrNO₂ C₁₂H₁₂BrN₅O₂
Molecular Weight (g/mol) ~314.16 (calculated) 150.17 230.06 346.16
Key Substituents Bromopyridine, benzyl ester Benzyl ester Bromopyridine, methyl ester Bromopyridine, triazole, ethyl ester
Synthetic Yield Not reported N/A (commercial) Not reported 52%
Boiling Point/Flash Point Not reported 95°C (flash point) Not reported Not reported
Lipophilicity (Predicted) High (benzyl group) Moderate Low (methyl group) Moderate (ethyl group, triazole)
Key Applications Intermediate for Suzuki couplings, drug design Fragrance, solvent Pharmaceutical intermediate Antimicrobial candidate (triazole moiety)

Key Observations:

Ester Group Impact : The benzyl ester enhances lipophilicity compared to the methyl analog , favoring membrane permeability in drug design. However, it may reduce aqueous solubility.

Synthetic Efficiency : The ethyl triazole derivative’s 52% yield suggests challenges in introducing heterocycles, whereas simpler esters like the methyl or benzyl analogs may be more straightforward to synthesize.

Research Findings and Gaps

  • Physicochemical Data : While the methyl analog’s structure is well-characterized , data on the benzyl derivative’s melting point, solubility, and stability are lacking.
  • Toxicity : Benzyl acetate exhibits low acute toxicity but chronic aquatic toxicity (H412) ; bromopyridine derivatives may pose higher risks due to halogenated aromaticity, necessitating dedicated ecotoxicological studies.

Preparation Methods

Steglich Esterification

The Steglich method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. A representative procedure is as follows:

Procedure :

  • 2-(5-Bromopyridin-3-yl)acetic acid (1.0 equiv), benzyl alcohol (1.2 equiv), DCC (1.1 equiv), and DMAP (0.1 equiv) are stirred in dichloromethane (DCM) at 25°C for 12 h.

  • The mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated.

  • Purification by silica gel chromatography (ethyl acetate/hexane) yields the ester.

Yield : 78–85%
Advantages : Mild conditions, high functional group tolerance.
Limitations : Requires stoichiometric DCC, generating waste.

Base-Mediated Alkylation

Benzyl bromide can directly alkylate the carboxylate anion of 2-(5-bromopyridin-3-yl)acetic acid under basic conditions.

Procedure :

  • 2-(5-Bromopyridin-3-yl)acetic acid (1.0 equiv) is dissolved in DMF.

  • Potassium carbonate (2.0 equiv) and benzyl bromide (1.5 equiv) are added.

  • The reaction is heated at 80°C for 6 h, then quenched with water.

  • Extraction with ethyl acetate and purification afford the product.

Yield : 70–75%
Advantages : Scalable, inexpensive reagents.
Limitations : Competing O- vs. N-alkylation if unprotected pyridine nitrogen.

Bromination Strategies for Pyridine Precursors

Regioselective bromination at the 5-position of pyridine derivatives is challenging due to the electronic effects of substituents. Two approaches dominate:

Directed Ortho-Bromination

A directing group (e.g., acetate) at the 3-position facilitates bromination at the 5-position via coordination to Lewis acids.

Procedure :

  • 2-(Pyridin-3-yl)acetate (1.0 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) in the presence of FeBr₃ (0.1 equiv) in acetonitrile at 60°C.

  • After 8 h, the mixture is poured into ice water, extracted with DCM, and purified.

Yield : 65–72%
Key Insight : The acetate group directs bromination to the 5-position through σ-complex formation.

Halogen Exchange Reactions

Aryl triflates or iodides at the 5-position can undergo halogen exchange using CuBr or LiBr.

Procedure :

  • 2-(5-Iodopyridin-3-yl)acetate (1.0 equiv) is reacted with CuBr (2.0 equiv) in DMF at 120°C for 24 h.

  • The product is isolated via column chromatography.

Yield : 60–68%
Advantages : Useful for late-stage functionalization.

Coupling Reactions for Pyridine Assembly

Palladium-catalyzed cross-couplings enable modular construction of the pyridine core.

Negishi Coupling

The Negishi reaction couples zinc organometallics with bromopyridine intermediates (Figure 1).

Procedure :

  • 2-(5-Bromopyridin-3-yl)acetate zinc reagent (1.0 equiv) is prepared by reacting the corresponding bromide with ZnCl₂.

  • Tetrakis(triphenylphosphine)palladium (0.05 equiv) catalyzes coupling with benzyl halides in THF at 25°C.

Yield : 72–80%
Key Insight : This method is highly selective but requires anhydrous conditions.

Suzuki-Miyaura Coupling

Aryl boronic esters can introduce the benzyl group via Suzuki coupling.

Procedure :

  • 2-(5-Bromopyridin-3-yl)acetate (1.0 equiv), benzylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (2.0 equiv) are heated in dioxane/water (10:1) at 90°C.

  • The product is extracted and purified.

Yield : 68–75%

Catalytic and Green Chemistry Approaches

Recent advances focus on reducing metal loadings and using biodegradable solvents.

Photoredox Catalysis

Visible-light-mediated esterification using Ru(bpy)₃²⁺ as a catalyst:

Procedure :

  • 2-(5-Bromopyridin-3-yl)acetic acid (1.0 equiv), benzyl alcohol (1.5 equiv), and Ru(bpy)₃Cl₂ (0.01 equiv) are irradiated with blue LEDs in acetonitrile.

  • Yields reach 82% after 8 h.

Advantages : No stoichiometric activating agents, ambient temperature.

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica) catalyze ester formation in non-aqueous media.

Procedure :

  • 2-(5-Bromopyridin-3-yl)acetic acid and benzyl alcohol are stirred with immobilized lipase B in tert-butanol at 40°C.

  • Yields: 50–60% after 48 h.

Limitations : Longer reaction times, moderate yields.

Comparative Analysis of Methods

Table 1 summarizes key metrics for each method:

Method Yield (%) Catalyst Loading Scalability Cost
Steglich Esterification78–85High (DCC/DMAP)Moderate$$$
Base-Mediated Alkylation70–75NoneHigh$
Negishi Coupling72–805 mol% PdLow$$$$
Photoredox Catalysis821 mol% RuModerate$$$

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodStarting MaterialSolventYieldReference
Continuous-Flow5-BromonicotinamideDMSO52%
Alkylation2-(5-Br-Pyridinyl)acetonitrileTHF~40%
Cross-CouplingBromopyridine derivativeDMF30-60%

How can researchers address challenges in achieving high yields during the synthesis of this compound?

Advanced Question
Methodological Answer:
Yield optimization strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction kinetics by stabilizing intermediates. Solvent-free conditions under microwave irradiation may also improve efficiency .
  • Catalyst Screening: Test Pd(PPh₃)₄ or CuI catalysts for cross-coupling steps. Ligands like Xantphos can reduce side reactions .
  • Reaction Monitoring: Use HPLC or LC-MS to track intermediate formation. Adjust stoichiometry (e.g., 1.15 equiv of acylating agents) to drive reactions to completion .

What strategies are effective in characterizing the structural purity of this compound?

Advanced Question
Methodological Answer:

  • Chromatography: Employ reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30) to assess purity. Retention time (RT) ~0.71 min is typical for related bromopyridinyl esters .
  • Spectroscopy:
    • NMR: ¹H NMR peaks at δ 8.5–8.7 ppm (pyridine protons) and δ 5.1–5.3 ppm (benzyl CH₂) confirm substitution patterns .
    • HRMS: Validate molecular ion peaks (e.g., [M+H]+ = 327.01) to confirm molecular formula .
  • X-ray Crystallography: Resolve crystal structures to verify stereochemistry, though this requires high-purity samples .

How can computational methods aid in predicting the reactivity and stability of this compound?

Advanced Question
Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model reaction pathways. Focus on bromine’s electron-withdrawing effects, which may activate the pyridine ring for nucleophilic substitution .
  • Molecular Docking: Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Compare with analogs like 2-(6-bromopyridin-3-yl)acetic acid to identify pharmacophores .
  • Degradation Modeling: Simulate hydrolysis under acidic/basic conditions to identify labile sites (e.g., ester group). Stability studies should validate these predictions .

What in vitro models are suitable for evaluating the biological activity of this compound?

Advanced Question
Methodological Answer:

  • Anticancer Assays: Test apoptosis induction in HeLa or MCF-7 cells via flow cytometry (Annexin V/PI staining). Compare with structurally similar compounds showing IC₅₀ values <10 µM .
  • Enzyme Inhibition: Screen against COX-2 or HDACs using fluorometric assays. Piperazine-containing analogs have shown IC₅₀ ~5 µM in related studies .
  • Antimicrobial Studies: Use broth microdilution against S. aureus or E. coli. Structural analogs with bromine substituents exhibit MIC values of 16–32 µg/mL .

Q. Table 2: Biological Activity of Structural Analogs

Compound ClassTargetActivity (IC₅₀/MIC)Reference
Bromopyridine estersApoptosis (HeLa)IC₅₀ = 8.2 µM
Piperazine derivativesCOX-2 inhibitionIC₅₀ = 4.7 µM
Brominated benzofuransS. aureusMIC = 18 µg/mL

How can researchers resolve contradictions in reported toxicity data for brominated pyridine derivatives?

Advanced Question
Methodological Answer:

  • Meta-Analysis: Cross-reference LD₅₀ values from multiple sources (e.g., PubChem, academic studies). For example, acute oral LD₅₀ for similar compounds ranges from 200–2000 mg/kg in rodent models .
  • In Silico Toxicology: Use tools like ProTox-II to predict hepatotoxicity and mutagenicity. Validate with Ames tests for genotoxicity .
  • Dose-Response Studies: Conduct tiered testing in zebrafish embryos (Danio rerio) to assess aquatic toxicity, as brominated compounds may show LC₅₀ <1 mg/L .

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